ESI-09 Exhibits >100-Fold Functional Selectivity for EPAC over PKA
A primary scientific requirement for a high-fidelity EPAC probe is a wide selectivity window over PKA. ESI-09 achieves this, unlike non-selective cAMP analogs. Quantitatively, ESI-09 displays an IC50 of 3.2 μM for EPAC1 and 1.4 μM for EPAC2 in GEF activity assays, but exhibits minimal inhibition of PKA, with only 10% and 20% inhibition of Type Iα and IIβ PKA activity, respectively, even at a high concentration of 100 μM in the presence of 100 μM cAMP . This results in a functional selectivity factor exceeding 100-fold for EPAC.
| Evidence Dimension | Functional enzyme inhibition (IC50 / % Inhibition) |
|---|---|
| Target Compound Data | EPAC1 IC50 = 3.2 μM; EPAC2 IC50 = 1.4 μM; PKA Type Iα & IIβ activity: 10% & 20% inhibition at 100 μM ESI-09 (with 100 μM cAMP). |
| Comparator Or Baseline | Baseline: PKA activity. Comparators: Non-selective cAMP analogs (e.g., 8-CPT-cAMP) which activate PKA, or PKA inhibitors (e.g., H-89). |
| Quantified Difference | >100-fold functional selectivity for EPAC1/EPAC2 over PKA. |
| Conditions | cAMP-dependent EPAC GEF activity assay (25 μM cAMP) and PKA activity assay (100 μM cAMP). |
Why This Matters
This ensures experimental outcomes can be confidently attributed to EPAC signaling rather than off-target PKA modulation, a critical factor for experimental reproducibility and correct data interpretation.
